molecular formula C19H19F2N3OS B10917083 1-butyl-5-(difluoromethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

1-butyl-5-(difluoromethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10917083
M. Wt: 375.4 g/mol
InChI Key: UBTXCAZVIFYWOL-UHFFFAOYSA-N
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Description

1-butyl-5-(difluoromethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidin-4(1H)-one core, substituted with butyl, difluoromethyl, methylphenyl, and sulfanyl groups

Preparation Methods

The synthesis of 1-butyl-5-(difluoromethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, typically starting with the construction of the pyrido[2,3-d]pyrimidin-4(1H)-one core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the butyl, difluoromethyl, methylphenyl, and sulfanyl groups is carried out through various substitution reactions under controlled conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-butyl-5-(difluoromethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the difluoromethyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: Various substitution reactions can occur at the aromatic ring or the pyrimidine core, facilitated by reagents like halogens or nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products depending on the reaction environment.

Scientific Research Applications

1-butyl-5-(difluoromethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.

    Material Science: Its unique properties make it a candidate for developing new materials with specific functionalities.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 1-butyl-5-(difluoromethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The difluoromethyl and sulfanyl groups play a crucial role in modulating the compound’s activity by interacting with enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-butyl-5-(difluoromethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be compared with similar compounds such as:

    1-butyl-5-(trifluoromethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one: The trifluoromethyl group imparts different electronic properties compared to the difluoromethyl group.

    1-butyl-5-(difluoromethyl)-7-(4-chlorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one: The presence of a chloro substituent instead of a methyl group affects the compound’s reactivity and biological activity.

    1-butyl-5-(difluoromethyl)-7-(4-methylphenyl)-2-oxopyrido[2,3-d]pyrimidin-4(1H)-one: The oxo group replaces the sulfanyl group, leading to different chemical and biological properties.

Properties

Molecular Formula

C19H19F2N3OS

Molecular Weight

375.4 g/mol

IUPAC Name

1-butyl-5-(difluoromethyl)-7-(4-methylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H19F2N3OS/c1-3-4-9-24-17-15(18(25)23-19(24)26)13(16(20)21)10-14(22-17)12-7-5-11(2)6-8-12/h5-8,10,16H,3-4,9H2,1-2H3,(H,23,25,26)

InChI Key

UBTXCAZVIFYWOL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C(F)F)C(=O)NC1=S

Origin of Product

United States

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